2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chlorinated phenoxy and hydroxyphenyl groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide typically involves the following steps:
Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 4-chlorophenoxyacetic acid: 4-chlorophenol is reacted with chloroacetic acid under basic conditions to form 4-chlorophenoxyacetic acid.
Synthesis of 3,5-dichloro-4-hydroxyaniline: This intermediate can be prepared by the chlorination of 4-hydroxyaniline.
Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 3,5-dichloro-4-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of efficient catalysts to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Phenoxy derivatives with different substituents.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy and chlorophenoxy groups may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(4-hydroxyphenyl)acetamide
- 2-(4-bromophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide
- 2-(4-chlorophenoxy)-N-(3,5-dichloro-4-methoxyphenyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide is unique due to the presence of both chlorinated and hydroxy-substituted phenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,5-dichloro-4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c15-8-1-3-10(4-2-8)21-7-13(19)18-9-5-11(16)14(20)12(17)6-9/h1-6,20H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAVAFPVCBJVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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